![molecular formula C10H16O2 B3115039 Methyl bicyclo[2.2.2]octane-1-carboxylate CAS No. 2064-04-2](/img/structure/B3115039.png)
Methyl bicyclo[2.2.2]octane-1-carboxylate
Übersicht
Beschreibung
“Methyl bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature. A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula COC(=O)C12CCC(CC1)CC2 .Wirkmechanismus
The mechanism of action of methyl bicyclo[2.2.2]octane-1-carboxylate is not fully understood. However, it is believed to interact with various enzymes and proteins in a non-covalent manner. This compound is known to bind to the active site of enzymes and inhibit their activity. It is also capable of disrupting protein-protein interactions, which can affect various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to modulate the activity of various ion channels and transporters, which can affect cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl bicyclo[2.2.2]octane-1-carboxylate in lab experiments is its unique chemical structure. This compound has a rigid bicyclic framework, which makes it an excellent building block for the synthesis of complex organic molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of methyl bicyclo[2.2.2]octane-1-carboxylate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for drug development. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis, which can help to control the stereochemistry of new drug candidates. Another future direction for the use of this compound is in the investigation of protein-ligand interactions. By studying the binding of this compound to various proteins, researchers can gain insights into the mechanisms of various biochemical processes. Finally, this compound can be used as a probe for investigating the activity of various enzymes and transporters, which can help to identify new drug targets.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of complex organic molecules. This compound is also used as a probe for investigating enzyme-catalyzed reactions, protein-ligand interactions, and other biochemical processes. Additionally, this compound is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the final product.
Eigenschaften
IUPAC Name |
methyl bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-12-9(11)10-5-2-8(3-6-10)4-7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHNCFQLQSTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



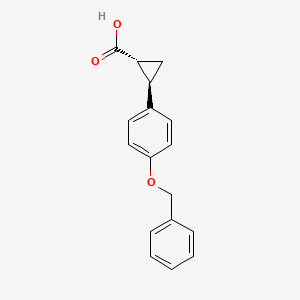
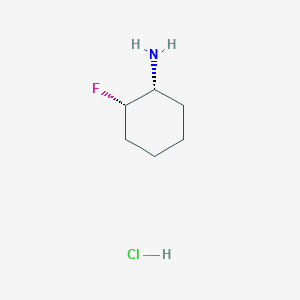

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)
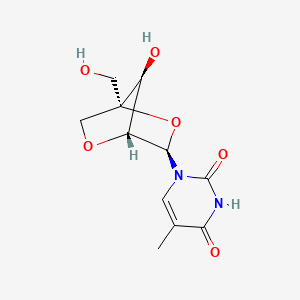
![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)
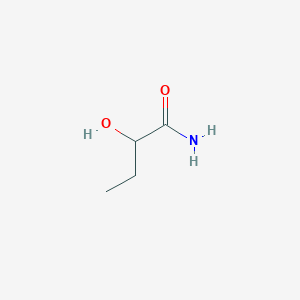
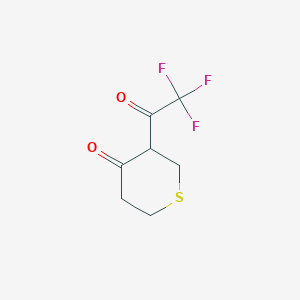
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)
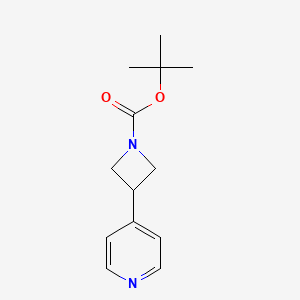
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)